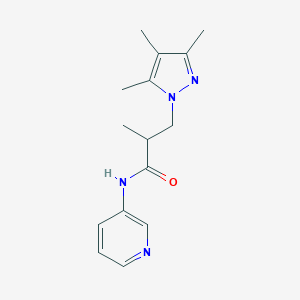![molecular formula C20H24BrN3O3 B279220 3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide](/img/structure/B279220.png)
3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound may induce the expression of genes involved in apoptosis and cell cycle arrest, leading to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide have been extensively studied. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide. These include:
1. Investigating the potential use of this compound in combination with other anticancer agents to enhance its efficacy and reduce toxicity.
2. Exploring the molecular mechanisms underlying the anti-inflammatory and analgesic properties of this compound.
3. Developing novel formulations of this compound to improve its solubility and bioavailability.
4. Investigating the potential use of this compound as a diagnostic tool for detecting other neurodegenerative diseases.
5. Investigating the potential use of this compound in the treatment of other diseases, such as autoimmune diseases and metabolic disorders.
Métodos De Síntesis
The synthesis of 3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoic acid with N-(2-aminoethyl)-3-aminopropylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with acetic anhydride and triethylamine to obtain the final compound.
Aplicaciones Científicas De Investigación
3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been investigated for its potential use as a diagnostic tool for detecting Alzheimer's disease.
Propiedades
Nombre del producto |
3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide |
|---|---|
Fórmula molecular |
C20H24BrN3O3 |
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
3-bromo-N-[2-[3-(dimethylamino)propylcarbamoyl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H24BrN3O3/c1-24(2)12-6-11-22-20(26)15-7-4-5-8-17(15)23-19(25)14-9-10-18(27-3)16(21)13-14/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,22,26)(H,23,25) |
Clave InChI |
HSMJKUOGBDXWBP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)Br |
SMILES canónico |
CN(C)CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)
![2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279164.png)
![2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279165.png)
![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide](/img/structure/B279167.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B279171.png)
![N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide](/img/structure/B279172.png)
![4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one](/img/structure/B279200.png)
![3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B279202.png)
![5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B279208.png)
![N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B279210.png)
![N-[2-(dimethylamino)ethyl]-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B279214.png)
![N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide](/img/structure/B279223.png)